Coumberone
Overview
Description
Coumberone is a metabolic fluorogenic probe and an isoform-selective substrate for all aldo-keto reductase 1C isoforms. It is known for its ability to be reduced by all four members of the aldo-keto reductase 1C family to its fluorescent alcohol, coumberol . This compound is primarily used in scientific research to study the aldo-keto reductase 1C family of enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumberone involves the use of specific reagents and conditions to achieve the desired product. One common method involves the reduction of this compound to its fluorescent alcohol, coumberol, using aldo-keto reductase 1C enzymes . The reaction conditions typically include the use of dimethyl sulfoxide as a solvent and incubation at specific temperatures to facilitate the reaction.
Industrial Production Methods
The compound is typically synthesized in laboratories under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Coumberone undergoes several types of chemical reactions, including reduction and fluorescence activation. The primary reaction involves the reduction of this compound to coumberol by aldo-keto reductase 1C enzymes .
Common Reagents and Conditions
Reduction Reaction: this compound is reduced to coumberol using aldo-keto reductase 1C enzymes. The reaction is typically carried out in dimethyl sulfoxide as a solvent.
Fluorescence Activation: The reduction of this compound to coumberol results in the activation of its fluorescent properties, making it useful for imaging and detection in biological studies.
Major Products Formed
The major product formed from the reduction of this compound is coumberol, a fluorescent alcohol that is used in various scientific applications .
Scientific Research Applications
Coumberone has several scientific research applications, particularly in the study of aldo-keto reductase 1C enzymes. Some of its key applications include:
Biological Imaging: this compound is used as a metabolic fluorogenic probe to study the activity of aldo-keto reductase 1C enzymes in live cells.
Enzyme Activity Studies: Researchers use this compound to investigate the catalytic efficiency and selectivity of different aldo-keto reductase 1C isoforms.
Drug Development: this compound is used in the development of new drugs targeting aldo-keto reductase 1C enzymes.
Mechanism of Action
Coumberone exerts its effects through its interaction with aldo-keto reductase 1C enzymes. The compound is reduced by these enzymes to its fluorescent alcohol, coumberol. This reduction process involves the transfer of electrons from the enzyme to this compound, resulting in the activation of its fluorescent properties . The molecular targets of this compound are the aldo-keto reductase 1C isoforms, which play a crucial role in the metabolism of various endogenous and exogenous compounds .
Comparison with Similar Compounds
Coumberone is unique in its ability to be selectively reduced by all four members of the aldo-keto reductase 1C family. Similar compounds include other metabolic fluorogenic probes that target specific enzyme families. Some of these compounds are:
Fluorescein Diacetate: A fluorogenic probe used to study esterase activity.
Resorufin Acetate: Another fluorogenic probe used for detecting esterase activity.
Dihydroethidium: A probe used to detect reactive oxygen species in cells.
This compound stands out due to its isoform-selective reduction by aldo-keto reductase 1C enzymes, making it a valuable tool for studying this specific enzyme family .
Properties
IUPAC Name |
6-benzoyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-19-13-17(21(25)14-6-2-1-3-7-14)18-12-15-8-4-10-23-11-5-9-16(20(15)23)22(18)26-19/h1-3,6-7,12-13H,4-5,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJJSADMDWUKOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.